molecular formula C18H28Cl2N2O4 B4933713 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride

2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride

Cat. No. B4933713
M. Wt: 407.3 g/mol
InChI Key: CICKVYFJXLGXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride, also known as MORPH, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepines, which are known for their sedative and anxiolytic properties. However, MORPH has unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride acts as a positive allosteric modulator of the GABA-A receptor, which means it enhances the effects of GABA on the receptor. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the effects of GABA, 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride produces sedative and anxiolytic effects.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has several biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has effects on memory and learning, as well as on the immune system. These effects are mediated by the GABA-A receptor and other molecular targets.

Advantages and Limitations for Lab Experiments

2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has several advantages as a tool for scientific research. It is highly selective for the GABA-A receptor and has a well-defined mechanism of action. It is also relatively stable and easy to handle in the laboratory. However, 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has some limitations, including its potential for abuse and dependence. It also has side effects such as drowsiness and impaired coordination, which can affect experimental results.

Future Directions

There are several future directions for research on 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride. One area of interest is its potential as a therapeutic agent for anxiety disorders and other conditions. Another area of interest is its use as a tool for studying the molecular mechanisms of GABA-A receptor function. Further research is also needed to explore the potential side effects and safety of 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride, as well as its interactions with other drugs. Overall, 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride is a valuable tool for scientific research and has the potential to contribute to our understanding of the brain and behavior.

Synthesis Methods

2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-amino-2-(4-morpholinyl)acetic acid, which is then converted to 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate through a series of reactions involving acylation, reduction, and esterification. The final product is obtained as a dihydrochloride salt.

Scientific Research Applications

2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been used as a tool to study the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has also been used to study the effects of benzodiazepines on the brain and behavior.

properties

IUPAC Name

1,3-dimorpholin-4-ylpropan-2-yl benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.2ClH/c21-18(16-4-2-1-3-5-16)24-17(14-19-6-10-22-11-7-19)15-20-8-12-23-13-9-20;;/h1-5,17H,6-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICKVYFJXLGXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2CCOCC2)OC(=O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.